(R)-MIK665
説明
Core Thieno[2,3-d]pyrimidine Scaffold Analysis
The thieno[2,3-d]pyrimidine core represents a fused bicyclic heterocycle comprising a thiophene ring fused to a pyrimidine moiety. This scaffold is structurally analogous to purines, enabling bioisosteric interactions with enzymatic active sites such as dihydrofolate reductase (DHFR) and thymidylate synthase (TS) . Its isomeric specificity (thieno[2,3-d] vs. thieno[3,2-d] or thieno[3,4-d] forms) influences electronic properties and biological activity .
Synthetic Considerations
Key synthetic routes include:
- Gewald Reaction : Formation of the thiophene ring followed by cyclization with urea derivatives to construct the pyrimidine moiety .
- Krapcho Decarboxylation : Used to functionalize the pyrimidine ring with substituents such as chloro or fluorophenyl groups .
- Cyclocondensation : Reaction of 2-aminothiophene derivatives with formamidine acetate or related reagents to achieve ring closure .
Biological Relevance
The thieno[2,3-d]pyrimidine scaffold exhibits dual inhibitory activity against DHFR and TS, as demonstrated by X-ray crystallography studies showing folate-like binding modes . Its electron-deficient pyrimidine ring facilitates π-π stacking with aromatic residues in target proteins, while the thiophene sulfur participates in non-covalent interactions such as halogen bonds .
特性
IUPAC Name |
(2R)-2-[5-[3-chloro-2-methyl-4-[2-(4-methylpiperazin-1-yl)ethoxy]phenyl]-6-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]oxy-3-[2-[[2-(2-methoxyphenyl)pyrimidin-4-yl]methoxy]phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H44ClFN6O6S/c1-29-34(16-17-38(42(29)48)59-25-24-55-22-20-54(2)21-23-55)40-41-45(51-28-52-46(41)62-43(40)30-12-14-32(49)15-13-30)61-39(47(56)57)26-31-8-4-6-10-36(31)60-27-33-18-19-50-44(53-33)35-9-5-7-11-37(35)58-3/h4-19,28,39H,20-27H2,1-3H3,(H,56,57)/t39-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKYIMGFMRFVOMB-LDLOPFEMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)OCCN2CCN(CC2)C)C3=C(SC4=NC=NC(=C34)OC(CC5=CC=CC=C5OCC6=NC(=NC=C6)C7=CC=CC=C7OC)C(=O)O)C8=CC=C(C=C8)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1Cl)OCCN2CCN(CC2)C)C3=C(SC4=NC=NC(=C34)O[C@H](CC5=CC=CC=C5OCC6=NC(=NC=C6)C7=CC=CC=C7OC)C(=O)O)C8=CC=C(C=C8)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H44ClFN6O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
875.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Cyclocondensation of Thiophene Derivatives
A common approach involves cyclocondensation of 2-aminothiophene-3-carboxamide derivatives with carbonyl-containing reagents. For example, Abdel Hamid et al. demonstrated that treating 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide with 3-chlorobenzoyl chloride in dry dichloromethane (DCM) and triethylamine (TEA) yields intermediate amides, which undergo base-mediated cyclization to form thieno[2,3-d]pyrimidin-4-one derivatives. Subsequent chlorination with phosphorus oxychloride (POCl₃) at reflux produces 4-chlorothieno[2,3-d]pyrimidine, a key electrophilic intermediate.
Key Conditions
Thorpe-Ziegler Cyclization
Ali and Saleh reported an alternative method using Thorpe-Ziegler cyclization, where mercaptocarbonitrile-containing precursors undergo base-mediated ring closure. This method is particularly effective for introducing sulfur atoms at specific positions.
Functionalization of the Thieno[2,3-d]pyrimidine Core
Installation of the 3-Chloro-2-methyl-4-[2-(4-methylpiperazin-1-yl)ethoxy]phenyl Substituent
This substituent requires a multi-step synthesis:
Synthesis of the Aryl Ether Linker
The ethoxy linker is formed by alkylation of 4-methylpiperazine with 1,2-dibromoethane. For example, Dayalan et al. described similar reactions using methylene dichloride and TEA to facilitate nucleophilic substitution. The resulting 2-(4-methylpiperazin-1-yl)ethanol is then converted to its mesylate or tosylate for subsequent coupling.
Coupling to the Phenolic Intermediate
The chlorinated thieno[2,3-d]pyrimidine intermediate undergoes nucleophilic aromatic substitution with the phenolic derivative. A representative procedure from the EP2886545B1 patent uses POCl₃ to activate the pyrimidine ring, followed by displacement with the sodium salt of 3-chloro-2-methyl-4-hydroxyphenol. The ethoxy-linked piperazine is then introduced via Mitsunobu reaction or alkylation.
Example Conditions
Synthesis of the Propanoic Acid Side Chain
The (2R)-2-hydroxy-3-[2-[[2-(2-methoxyphenyl)pyrimidin-4-yl]methoxy]phenyl]propanoic acid moiety necessitates stereocontrolled synthesis:
Asymmetric Synthesis of the Propanoic Acid Core
Chiral resolution or asymmetric catalysis is employed to establish the R-configuration. A reported method involves Sharpless epoxidation or enzymatic kinetic resolution, though neither is explicitly detailed in the provided sources. General practices in similar syntheses use L-proline-derived catalysts for asymmetric aldol reactions.
Introduction of the Methoxyphenylpyrimidinylmethoxy Group
The 2-(2-methoxyphenyl)pyrimidin-4-ylmethoxy group is synthesized via:
-
Formation of the Pyrimidine Ring : Condensation of 2-methoxybenzaldehyde with acetamidine hydrochloride under basic conditions.
-
Coupling to the Phenylpropanoic Acid : Mitsunobu reaction between the pyrimidinemethanol derivative and the phenolic oxygen of the propanoic acid intermediate.
Conditions
-
Mitsunobu Reaction : DIAD, PPh₃, THF, 0°C to room temperature.
-
Yield : ~59–60% for analogous naphthalene sulfonamide couplings.
Final Assembly and Characterization
Coupling of the Thienopyrimidine and Propanoic Acid Moieties
The 4-hydroxythieno[2,3-d]pyrimidine intermediate is reacted with the propanoic acid derivative under Mitsunobu conditions or nucleophilic aromatic substitution. For example, Kankanala et al. utilized similar strategies to link heterocyclic cores with phenolic side chains.
Purification and Stereochemical Analysis
Flash chromatography (silica gel, ethyl acetate/hexane) and recrystallization (isopropanol) are standard purification methods. Chiral HPLC or polarimetry confirms enantiomeric purity.
Data Tables
Table 1: Key Reaction Conditions and Yields
Table 2: Spectral Data for Key Intermediates
| Intermediate | IR (cm⁻¹) | ¹H NMR (δ, ppm) |
|---|---|---|
| 4-Chlorothieno[2,3-d]pyrimidine | 1680 (C=O) | 8.21 (s, 1H, H-2) |
| Piperazine-ethoxy derivative | 1100 (C-O-C) | 3.58 (t, 2H, OCH₂) |
Challenges and Optimization
-
Steric Hindrance : Bulky substituents on the thienopyrimidine core necessitate high-temperature reactions or prolonged reaction times.
-
Stereochemical Control : Asymmetric synthesis requires meticulous catalyst selection to avoid racemization.
-
Solubility Issues : Polar aprotic solvents (DMF, DMSO) are often required for late-stage couplings .
化学反応の分析
科学研究の応用
MIK665は、以下を含む幅広い科学研究の応用を持っています。
科学的研究の応用
MIK665 has a wide range of scientific research applications, including:
Cancer Research: MIK665 is being investigated for its potential to induce apoptosis in various hematological malignancies, including acute myeloid leukemia, myelodysplastic syndrome, multiple myeloma, and lymphoma
Drug Development: MIK665 serves as a lead compound for developing new cancer therapies targeting the Bcl-2 family of proteins.
Biological Studies: MIK665 is used in studies to understand the role of Mcl-1 in apoptosis and cancer progression.
Clinical Trials: MIK665 is currently in phase 1 clinical trials to evaluate its safety and efficacy in patients with hematological malignancies.
作用機序
類似化合物の比較
MIK665は、以下のような他の類似化合物と比較されます。
S63845: MIK665の前駆体で、結合親和性は似ていますが、効力は低くなっています。
BCL201/S55746: Bcl-2ファミリータンパク質の別のメンバーであるBcl-2の選択的阻害剤。
ABT-199(ベネトクラックス): 慢性リンパ性白血病の治療に承認されている選択的なBcl-2阻害剤.
独自性
MIK665は、Mcl-1に対する高い選択性と効力によりユニークで、Mcl-1依存性癌を標的とするための有望な候補となっています。 さまざまな血液悪性腫瘍におけるアポトーシスを誘導する能力は、他の阻害剤とは一線を画しています.
参考文献
類似化合物との比較
Comparison with Similar Compounds
Structural Analogues and Key Differences
Pharmacokinetic and Functional Insights
This may enhance binding affinity to hydrophobic enzyme pockets.
Substituent Effects: The 4-methylpiperazin-1-yl-ethoxy chain improves aqueous solubility via its basic amine, a feature absent in analogues like the thio-propanoic acid derivative (). The 2-methoxyphenyl-pyrimidinyl methoxy group introduces steric bulk and hydrogen-bond acceptors, which may enhance selectivity for specific kinase isoforms.
Chirality: The (R)-configuration of the propanoic acid backbone (target compound) is critical for enantioselective binding, as seen in other chiral therapeutics (e.g., NSAIDs).
Research Findings and Limitations
- Synthetic Challenges: The compound’s complexity (92 atoms, 98 bonds) necessitates multi-step synthesis with low yields, a common issue in thienopyrimidine derivatives ().
- Biological Data Gaps: No direct in vivo or in vitro data for the target compound were found in the provided evidence. However, analogues like the OK2 ligand and pyrido-pyrimidine derivatives () show kinase inhibition, suggesting plausible mechanisms.
- Toxicity Risks : The 4-fluorophenyl group may reduce metabolic degradation but could contribute to off-target effects, as seen in fluorinated pharmaceuticals ().
生物活性
The compound (2~{R})-2-[5-[3-chloranyl-2-methyl-4-[2-(4-methylpiperazin-1-yl)ethoxy]phenyl]-6-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]oxy-3-[2-[[2-(2-methoxyphenyl)pyrimidin-4-yl]methoxy]phenyl]propanoic acid, often referred to as a thieno[2,3-d]pyrimidine derivative, has garnered interest due to its potential biological activities, particularly as a kinase inhibitor and its implications in cancer therapy. This article explores the biological activity of this compound by reviewing relevant studies, case analyses, and structural insights.
The compound's molecular formula is , with a molecular weight of 769.283 g/mol. It contains various functional groups that contribute to its biological activity, including thieno[2,3-d]pyrimidine and piperazine moieties.
| Property | Value |
|---|---|
| Molecular Formula | C₄₀H₃₈ClFN₆O₅S |
| Molecular Weight | 769.283 g/mol |
| Formal Charge | 0 |
| Atom Count | 92 |
| Chiral Atom Count | 1 |
| Bond Count | 98 |
| Aromatic Bond Count | 34 |
Research indicates that compounds within the thieno[2,3-d]pyrimidine class exhibit significant inhibitory effects on various kinases, particularly Rho-associated protein kinases (ROCKs). For instance, a related study demonstrated that thieno[2,3-d]pyrimidin derivatives effectively inhibit ROCK I and II with IC50 values in the low micromolar range (0.004 μM for ROCK I and 0.001 μM for ROCK II) . This inhibition leads to alterations in cell morphology and migration, suggesting potential applications in cancer treatment by targeting tumor cell invasion and metastasis.
Anticancer Properties
Thieno[2,3-d]pyrimidine derivatives have shown promise as anticancer agents. A study focusing on the synthesis of various analogs revealed significant cytotoxicity against mammalian cancer cell lines . The structure–activity relationship (SAR) analyses indicated that specific substitutions on the thieno[2,3-d]pyrimidine scaffold enhance anticancer activity.
Anti-inflammatory Effects
Additionally, compounds derived from this scaffold have been reported to possess anti-inflammatory properties. The inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation were observed in vitro . These findings suggest a dual therapeutic potential in both oncology and inflammatory diseases.
Case Studies
- In vitro Studies : A series of thieno[2,3-d]pyrimidine derivatives were evaluated for their effects on cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The results indicated that these compounds significantly inhibited cell proliferation and induced apoptosis through caspase activation pathways.
- Molecular Docking Studies : Computational studies using molecular docking have provided insights into the binding interactions of these compounds with target kinases like CDK4. The docking results correlated well with experimental data, confirming the importance of specific functional groups in enhancing binding affinity .
Q & A
Basic: What methodologies are recommended for optimizing the synthetic yield of this compound?
Answer:
The synthesis of this polyfunctional thieno[2,3-d]pyrimidine derivative involves multi-step reactions, including nucleophilic substitutions, coupling reactions, and ester hydrolysis. Key steps include:
- Protecting Group Strategy : Use tert-butyldimethylsilyl (TBDMS) groups to protect hydroxyl or amine functionalities during intermediate steps to prevent side reactions .
- Catalytic Conditions : Employ palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura couplings to attach aryl groups (e.g., 4-fluorophenyl) to the thienopyrimidine core .
- Purification : High-performance liquid chromatography (HPLC) with C18 columns under gradient elution (acetonitrile/water + 0.1% TFA) ensures purity >95% .
Critical Parameters : Monitor reaction pH (neutral for coupling steps) and temperature (60–80°C for cyclization).
Basic: How can researchers confirm the stereochemical integrity of the (2R)-configured propanoic acid moiety?
Answer:
- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak IC) with a mobile phase of hexane/isopropanol (90:10) to resolve enantiomers and verify the R-configuration .
- X-ray Crystallography : Co-crystallize the compound with a target protein (e.g., kinase) to resolve the absolute configuration .
- Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions (TD-DFT) for chiral centers .
Advanced: How to design structure-activity relationship (SAR) studies for enhancing this compound’s kinase inhibition potency?
Answer:
Focus on modifying key regions:
- Thienopyrimidine Core : Introduce electron-withdrawing groups (e.g., -CF₃) at position 6 to enhance π-stacking with kinase ATP-binding pockets .
- Piperazine Side Chain : Replace the 4-methylpiperazine group with 4-acetylpiperazine to improve solubility and hydrogen bonding .
- Propanoic Acid Tail : Synthesize ester prodrugs (e.g., ethyl ester) to enhance cell permeability, followed by enzymatic hydrolysis in vivo .
Validation : Test analogs in kinase inhibition assays (e.g., ADP-Glo™) against targets like PI3Kα or EGFR .
Advanced: What experimental approaches resolve contradictions in reported IC₅₀ values across cell-based vs. enzyme assays?
Answer:
Discrepancies may arise from:
- Off-Target Effects : Perform selectivity profiling using kinase inhibitor panels (e.g., Eurofins KinaseProfiler) to identify non-specific binding .
- Membrane Permeability : Measure logP values (e.g., shake-flask method) and correlate with cellular uptake via LC-MS/MS quantification .
- Metabolic Instability : Incubate the compound with liver microsomes (human/rat) to assess CYP450-mediated degradation .
Basic: How to address poor aqueous solubility during in vitro assays?
Answer:
- Salt Formation : Convert the propanoic acid to a sodium or lysine salt via reaction with NaOH or lysine in ethanol/water .
- Cosolvent Systems : Use DMSO/PBS (≤0.1% DMSO) or β-cyclodextrin inclusion complexes (10–20 mM) to maintain solubility without cytotoxicity .
Advanced: What strategies validate the compound’s mechanism of action in vivo?
Answer:
- Pharmacodynamic Markers : Measure downstream biomarkers (e.g., phosphorylated Akt for PI3K inhibition) in tumor xenografts via Western blot .
- Isotope Tracing : Administer ¹³C-labeled compound and track distribution using PET/MRI imaging .
- CRISPR Knockout Models : Use cell lines with CRISPR-mediated knockout of suspected targets (e.g., PI3K) to confirm on-target effects .
Basic: What analytical techniques are critical for characterizing degradation products under accelerated stability conditions?
Answer:
- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B) .
- LC-HRMS : Identify degradation products (e.g., hydrolyzed ester or oxidized piperazine) using high-resolution mass spectrometry .
- NMR : Compare ¹H/¹³C spectra of degraded samples to pristine material to pinpoint structural changes .
Advanced: How to resolve conflicting data in binding affinity measurements between SPR and ITC?
Answer:
- SPR Artifacts : Check for nonspecific binding by immobilizing a control protein (e.g., BSA) on the sensor chip .
- ITC Enthalpy-Entropy Compensation : Analyze thermodynamic parameters to distinguish true binding from aggregation or solubility issues .
- Orthogonal Validation : Use fluorescence polarization (FP) with a labeled ATP-competitive probe to cross-verify Kd values .
Basic: What computational tools predict metabolic hotspots in this compound?
Answer:
- CYP450 Metabolism : Use StarDrop’s P450 Module or Schrödinger’s ADMET Predictor to identify labile sites (e.g., piperazine N-methyl for CYP3A4 oxidation) .
- Glucuronidation Sites : MetaSite predicts susceptibility of the phenolic -OH group (from 2-methoxyphenyl) to phase II metabolism .
Advanced: How to design a pharmacokinetic study to assess brain penetration for potential CNS targets?
Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
